molecular formula C13H12Cl2N4S2 B13351391 6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13351391
M. Wt: 359.3 g/mol
InChI Key: WBAUDENYFYTYRW-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that contains a triazole and thiadiazole ring system. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the dichlorophenyl group and the propylsulfanyl moiety contributes to its unique chemical behavior and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of the triazole intermediate with thiosemicarbazide under acidic conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced by reacting the intermediate with propylthiol in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer activity.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial or cancer cell metabolism.

    DNA Interaction: It may intercalate into DNA, disrupting replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.

Comparison with Similar Compounds

Similar Compounds

    6-(2,5-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with a methylsulfanyl group instead of a propylsulfanyl group.

    6-(2,5-Dichlorophenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but with an ethylsulfanyl group instead of a propylsulfanyl group.

Uniqueness

The presence of the propylsulfanyl group in 6-(2,5-Dichlorophenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may confer unique properties such as increased lipophilicity, which can enhance its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C13H12Cl2N4S2

Molecular Weight

359.3 g/mol

IUPAC Name

6-(2,5-dichlorophenyl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12Cl2N4S2/c1-2-5-20-7-11-16-17-13-19(11)18-12(21-13)9-6-8(14)3-4-10(9)15/h3-4,6H,2,5,7H2,1H3

InChI Key

WBAUDENYFYTYRW-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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